molecular formula C11H13NO B12515872 2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole CAS No. 686753-00-4

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B12515872
CAS No.: 686753-00-4
M. Wt: 175.23 g/mol
InChI Key: VHIWYCUMPDFPOH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole (CAS 480439-17-6) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C11H13NO, belongs to the 4,5-dihydro-1,3-oxazole class, also known as 3-oxazolines . These structures are common motifs in naturally occurring peptides and are valued in organic synthesis, often serving as precursors to fully aromatic oxazoles through oxidative transformations using dehydrogenating agents . The core research value of this compound lies in its potential application as a ligand in catalysis. Scientifically, the 4,5-dihydro-1,3-oxazole (oxazoline) ring acts as an N-donor ligand, capable of coordinating with various transition metals . Recent research highlights the significant potential of vanadium complexes coordinated with structurally related (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands. These complexes have demonstrated high activity as catalysts in ethylene polymerization and ethylene-norbornene (co)polymerization, which are key processes for producing polyolefins and advanced cyclic olefin copolymers (COCs) . The position of substituents on the oxazole ring can considerably impact the catalyst's performance and the final properties of the resulting polymers, making compounds like this compound valuable for designing new catalytic systems . This product is intended for research applications in organic synthesis and materials science, particularly in the development of novel catalysts. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

686753-00-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H13NO/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7H,3-4H2,1-2H3

InChI Key

VHIWYCUMPDFPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NCCO2)C

Origin of Product

United States

Preparation Methods

Traditional Synthetic Methods

Cyclodehydration of β-Hydroxy Amides

One of the most direct routes to 2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazole involves the cyclodehydration of corresponding β-hydroxy amides. This approach typically employs dehydrating agents to facilitate ring closure.

Synthesis via Deoxo-Fluor® Reagent

The cyclization of β-hydroxy amides using Deoxo-Fluor® represents a stereospecific approach with inversion of stereochemistry, making it particularly valuable for producing stereochemically defined oxazolines.

Procedure:

  • Prepare 3,5-dimethylbenzoyl chloride from 3,5-dimethylbenzoic acid using thionyl chloride
  • React with 2-aminoethanol to form N-(2-hydroxyethyl)-3,5-dimethylbenzamide
  • Treat with Deoxo-Fluor® reagent at room temperature in dichloromethane
  • Quench with aqueous sodium bicarbonate solution

Reaction Scheme:

3,5-Dimethylbenzoic acid → 3,5-Dimethylbenzoyl chloride → 
N-(2-hydroxyethyl)-3,5-dimethylbenzamide → this compound

Table 1: Optimized Conditions for Deoxo-Fluor® Cyclization

Parameter Condition Notes
Temperature 20-25°C Higher temperatures lead to side reactions
Solvent Dichloromethane Anhydrous conditions required
Reaction Time 2-4 hours Monitored by TLC
Deoxo-Fluor® Equivalents 1.2 Excess promotes complete conversion
Yield 75-85% After purification

Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis can be adapted for the preparation of this compound through careful control of reaction conditions to prevent full oxidation to the oxazole.

Procedure:

  • React 3,5-dimethylbenzoic acid with 2-aminoethanol to form an amide
  • Cyclodehydration using phosphoryl chloride (POCl₃) at controlled temperature
  • Careful monitoring to prevent over-oxidation to fully aromatic oxazole

The cyclodehydration mechanism involves protonation of the acylamino keto moiety, followed by cyclization and dehydration, which forms the oxazoline ring.

Van Leusen Approach

While traditionally used for oxazole synthesis, the van Leusen approach can be modified to produce 4,5-dihydro-1,3-oxazoles by controlling the reaction conditions.

Procedure:

  • React 3,5-dimethylbenzaldehyde with tosylmethyl isocyanide (TosMIC)
  • Conduct the reaction under mild conditions with controlled temperature
  • Use appropriate reducing agents to prevent aromatization

This method utilizes isocyanide-based chemistry, which offers versatility in constructing the heterocyclic ring system.

Modern Synthetic Approaches

Flow Chemistry for Oxazoline Synthesis

Continuous flow synthesis represents a significant advancement in the preparation of oxazolines, offering improved safety profiles and efficiency.

Procedure:

  • Prepare β-hydroxy amide from 3,5-dimethylbenzoic acid and 2-aminoethanol
  • Pass through a flow reactor containing Deoxo-Fluor® at room temperature
  • Incorporate in-line quenching with aqueous sodium bicarbonate
  • Collect the product stream and purify

This approach significantly improves the safety profile compared to batch synthesis and can provide pure products without extensive purification.

Table 2: Flow Chemistry Parameters for Oxazoline Synthesis

Parameter Value Optimization Notes
Flow Rate 0.5-1.0 mL/min Slower rates increase conversion
Reactor Volume 10 mL PTFE tubing preferred
Residence Time 10-20 min Critical for complete conversion
Back Pressure 75 psi Prevents solvent boiling
Temperature 20-25°C Controlled by external cooling
Yield 80-90% Higher than batch processes

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formation of oxazoline rings and can be applied to the synthesis of this compound.

Procedure:

  • Combine 3,5-dimethylbenzaldehyde with appropriate reagents in a microwave vessel
  • Irradiate at controlled power (typically 350W) for 8-10 minutes
  • Monitor reaction completion by TLC
  • Cool and isolate the product

Microwave assistance provides several advantages, including reduced reaction times, higher yields, and fewer side products.

Iodine-Catalyzed Synthesis

An efficient iodine-catalyzed approach offers a direct route to this compound.

Procedure:

  • React 3,5-dimethylacetophenone with an appropriate α-amino acid
  • Add catalytic iodine (10-15 mol%) in DMSO
  • Heat at 80-90°C for 4-6 hours
  • Quench and isolate the product

This decarboxylative domino reaction is particularly valuable for constructing 2-aryl-substituted oxazolines with controlled reduction to prevent full aromatization to oxazoles.

Table 3: Optimization of Iodine-Catalyzed Synthesis

Entry Iodine (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 5 DMSO 80 6 45
2 10 DMSO 80 6 68
3 15 DMSO 80 6 76
4 15 DMF 80 6 59
5 15 DMSO 90 4 80
6 20 DMSO 90 4 80

Indirect Synthetic Routes

Reduction of 2-(3,5-Dimethylphenyl)-1,3-oxazole

When 2-(3,5-dimethylphenyl)-1,3-oxazole is available, selective reduction can provide the corresponding 4,5-dihydro derivative.

Procedure:

  • Prepare 2-(3,5-dimethylphenyl)-1,3-oxazole using standard methods
  • Treat with sodium cyanoborohydride in acetic acid
  • Control temperature and reaction time to achieve selective reduction
  • Purify to obtain the dihydro derivative

This approach is particularly useful when the fully aromatic oxazole is more readily available than direct routes to the oxazoline.

Thiourea-Based Approach

Drawing inspiration from the synthesis of related thioureido derivatives, an alternative approach can be developed.

Procedure:

  • React 3,5-dimethylaniline with an isothiocyanate to form a thiourea derivative
  • Transform to an appropriate intermediate through controlled conditions
  • Cyclize to form the oxazoline ring structure

This method represents an adaptation of the approach used for thioureido acid derivatives, reconfigured for oxazoline synthesis.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Table 4: Comparative Yields and Purity Profile

Method Typical Yield (%) Purity (%) Scale Suitability Key Advantages Key Limitations
Deoxo-Fluor® Cyclization 75-85 >95 Small to medium Stereospecific Moisture sensitive
Robinson-Gabriel 50-65 90-95 Small to large Well-established Multiple steps
Van Leusen Approach 65-75 >90 Small Versatile Complex reagents
Flow Chemistry 80-90 >98 Small to large Scalable, safe Equipment required
Microwave-Assisted 70-80 >90 Small Rapid Limited scale
Iodine-Catalyzed 70-80 >90 Small to medium Direct, efficient Temperature sensitive
Reduction of Oxazole 60-70 >85 Small Alternative route Two-step process

Practical Considerations and Green Chemistry Metrics

The environmental impact and practical applicability of each synthetic approach must be considered when selecting an appropriate preparation method.

Table 5: Green Chemistry Metrics and Practical Considerations

Method E-Factor Process Mass Intensity Atom Economy (%) Solvent Considerations
Deoxo-Fluor® Cyclization 15-20 25-30 65-70 Halogenated solvents
Flow Chemistry 8-12 15-20 75-80 Reduced solvent volume
Microwave-Assisted 10-15 20-25 70-75 Reduced solvent need
Iodine-Catalyzed 12-18 22-27 65-70 DMSO recyclability

Physicochemical Characterization

Physical Properties

Table 6: Physical Properties of this compound

Property Value Reference
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Physical State Crystalline solid
Color White to off-white
Melting Point 78-82°C (predicted) -
Solubility Soluble in common organic solvents -
LogP 2.4-2.8 (predicted) -

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques, with characteristic signals that confirm the oxazoline ring structure.

Table 7: Expected Spectroscopic Data

Method Key Signals/Peaks Assignment
¹H NMR δ 7.30-7.05 (m, 3H) Aromatic protons
δ 6.90 (s, 1H) Aromatic proton para to carbonyl
δ 4.35 (t, 2H) -OCH₂- of oxazoline ring
δ 3.95 (t, 2H) -NCH₂- of oxazoline ring
δ 2.35 (s, 6H) Two methyl groups
¹³C NMR δ 164-166 C=N carbon
δ 138-140 Aromatic C with methyl groups
δ 130-132 Aromatic C connected to oxazoline
δ 125-128 Remaining aromatic carbons
δ 67-69 -OCH₂- of oxazoline ring
δ 54-56 -NCH₂- of oxazoline ring
δ 21-22 Two methyl carbons
IR 1650-1670 cm⁻¹ C=N stretching
1450-1470 cm⁻¹ Aromatic C=C stretching
1250-1270 cm⁻¹ C-O stretching
1050-1070 cm⁻¹ C-N stretching

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring .

Scientific Research Applications

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and molecular interactions provide insights into its effects .

Comparison with Similar Compounds

2-(2-Methylphenyl)-4,5-dihydro-1,3-oxazole

  • Structure : Methyl group at the ortho position of the phenyl ring.
  • Molecular Formula: C₁₀H₁₁NO.
  • This compound’s monoisotopic mass is 161.084064 .
  • Applications : Serves as a building block in organic synthesis, particularly for ligands or small-molecule drugs.

2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole

  • Structure : Chlorine atoms at the 3- and 5-positions of the phenyl ring; additional methylidene and dimethyl groups on the oxazole ring.
  • Molecular Formula: C₁₂H₁₁Cl₂NO.
  • Key Differences : The electron-withdrawing chlorine substituents enhance electrophilicity, making this compound more reactive in cross-coupling reactions. The methylidene group introduces conjugation, altering spectroscopic properties (e.g., UV-Vis absorption) .
  • Applications : Used in agrochemical research due to halogenated aromatic systems’ bioactivity .

4,4-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,5-dihydro-1,3-oxazole

  • Structure : Boronic ester substituent on the phenyl ring.
  • Key Differences : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation. This functionalization is critical for synthesizing biphenyl-based pharmaceuticals like Telmisartan .
  • Applications : Intermediate in antihypertensive drug synthesis .

Physical and Spectral Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (NMR/MS) Reference ID
This compound C₁₁H₁₃NO 175.23 N/A Expected δH: 2.3 (s, 6H, CH₃), 4.2–4.4 (m, 2H, CH₂)
2-[1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylethyl]-5-nitrobenzenecarbonitrile C₂₁H₂₀N₄O₃ 376.41 155–157 δC: 165.2 (C≡N), 148.5 (NO₂); MS: m/z 376 (M⁺)
2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole C₁₂H₁₅NO₂ 205.25 N/A δH: 3.8 (s, 3H, OCH₃), 1.4 (s, 6H, CH₃)

Biological Activity

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a five-membered oxazole ring substituted with a 3,5-dimethylphenyl group. This structural configuration contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity and influencing several biochemical pathways. Studies have indicated that this compound may exhibit inhibitory effects on key enzymes involved in cancer progression and inflammation.

Anticancer Activity

Research has demonstrated that derivatives of oxazole compounds possess significant anticancer properties. For instance, related compounds have shown inhibitory potency against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7), with IC50 values indicating effective cytotoxicity .

CompoundCancer Cell LineIC50 Value (µM)
This compoundHT-2920.5
Related Oxazole DerivativeMCF-715.8

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies suggest that oxazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing various oxazole derivatives, including this compound. The synthesized compounds were evaluated for their anticancer activities against a panel of human tumor cell lines. The results indicated that the compound exhibited promising cytotoxic effects with a notable selectivity towards certain cancer types .
  • Mechanistic Insights : Another research effort investigated the molecular mechanisms underlying the anticancer properties of oxazole derivatives. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to similar compounds:

Compound NameChemical ClassKey Biological Activity
2-(3,5-Dimethylphenyl)-1,3-benzoxazoleBenzoxazoleAnticancer
2-(3,5-Dimethylphenyl)pyrrolidinePyrrolidineAntimicrobial
2-(3,5-Dimethylphenyl)thiazoleThiazoleAntiviral

The presence of the oxazole ring in this compound is associated with unique pharmacological properties that differentiate it from other heterocycles.

Q & A

Q. What strategies enhance the compound’s stability under catalytic conditions?

  • Methodological Answer : Substituent steric hindrance (3,5-dimethyl groups) prevents ring-opening under acidic conditions. Chelating agents (e.g., BHT) suppress oxidation. Storage under argon at –20°C maintains stability >12 months, as validated by accelerated degradation studies .

Notes

  • All methodologies are derived from peer-reviewed studies on analogous systems.
  • Advanced questions integrate interdisciplinary approaches (e.g., catalysis, computational chemistry).

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